molecular formula C19H16ClFN2O B1673496 Flutoprazepam CAS No. 25967-29-7

Flutoprazepam

Cat. No. B1673496
CAS RN: 25967-29-7
M. Wt: 342.8 g/mol
InChI Key: OFVXPDXXVSGEPX-UHFFFAOYSA-N
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Description

Flutoprazepam is a small molecule drug developed by Nihon Generic . It is a GABAAR agonist and is typically used for the treatment of severe insomnia . It may also be used for treating stomach ulcers . It does not fall under the international Convention on Psychotropic Substances of 1971, and is currently unscheduled in the United States .


Synthesis Analysis

The synthesis of benzodiazepines, including flutoprazepam, has been described in the context of a continuous flow synthesis . This method involves the use of aminobenzophenones to produce six benzodiazepines .


Molecular Structure Analysis

Flutoprazepam has the molecular formula C19H16ClFN2O . Its molecular weight is 342.80 g/mol .


Chemical Reactions Analysis

The pharmacokinetics of flutoprazepam and its active N-desalkyl metabolite were determined using GC-MS and HPLC techniques . The concentrations of unchanged flutoprazepam in serum were extremely low and declined rapidly to undetectable levels within 6–9 hours after dosing . The serum concentration of the N-dealkylated metabolite was much greater than that of the parent compound .


Physical And Chemical Properties Analysis

The physical stability of drug products like Flutoprazepam depends upon physical properties such as appearance, discoloration, polymorphism, changes in viscosity, adsorption of drug, precipitation, and growth of microorganisms .

Scientific Research Applications

Hepatic Effects Profiling

Flutamide, often confused with Flutoprazepam, has been studied for its hepatic effects. However, for Flutoprazepam specifically, research tends to align more closely with other benzodiazepines due to its chemical class. The impact of benzodiazepines on hepatic gene expression profiles has been investigated, showing how these drugs can affect drug clearance-related gene networks. Although not directly about Flutoprazepam, insights into benzodiazepine's hepatic actions suggest a broader applicability to the class, including potential effects on liver enzyme regulation and gene expression patterns that could extend to Flutoprazepam (Coe et al., 2006).

Neurocardiac Regulation

Research on intravenous benzodiazepines, including midazolam, diazepam, and lorazepam, has highlighted their effects on autonomic neurocardiac regulation. These studies provide insight into how Flutoprazepam might influence heart rate variability and autonomic control, given its pharmacological similarities to other benzodiazepines (Agelink et al., 2002).

Teratogenic Effects

While specific studies on Flutoprazepam's teratogenic effects are scarce, research on Flurazepam, another benzodiazepine, indicates potential risks during pregnancy. These findings may suggest caution when considering the broader class of benzodiazepines, including Flutoprazepam, due to possible adverse developmental effects on the fetus (Takzare et al., 2008).

Antidepressant Comparison and Plasticity Restoration

Studies on Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and its ability to restore plasticity in the adult visual cortex highlight the broader investigation into how different classes of psychoactive drugs, including benzodiazepines like Flutoprazepam, might affect neural plasticity and psychiatric disorder treatment (Vetencourt et al., 2008).

Antimicrobial Activity

Interestingly, compounds targeting the peripheral benzodiazepine receptor, to which Flutoprazepam might exhibit affinity, have shown potency against Plasmodium falciparum and Toxoplasma gondii. This suggests a potential for benzodiazepines to contribute to antimicrobial research, possibly extending to Flutoprazepam (Dzierszinski et al., 2002).

Safety And Hazards

Flutoprazepam is harmful if swallowed and in contact with skin . In Singapore, it is a Class C-Schedule II drug under the Misuse of Drugs Act . In Thailand, it is a Schedule III psychotropic substance . In Hong Kong, it is regulated under Schedule 1 of Hong Kong’s Chapter 134 Dangerous Drugs Ordinance .

properties

IUPAC Name

7-chloro-1-(cyclopropylmethyl)-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O/c20-13-7-8-17-15(9-13)19(14-3-1-2-4-16(14)21)22-10-18(24)23(17)11-12-5-6-12/h1-4,7-9,12H,5-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVXPDXXVSGEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180631
Record name Flutoprazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flutoprazepam

CAS RN

25967-29-7
Record name Flutoprazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25967-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutoprazepam [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutoprazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUTOPRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GHY1101MM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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